2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile
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Overview
Description
2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of multiple functional groups, including a furan ring, an oxazole ring, and a pyrrolidine ring. The presence of these diverse functional groups makes this compound highly versatile and of significant interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile involves multiple steps, each requiring specific reaction conditions and reagents. One common synthetic route involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the oxazole ring: The oxazole ring is typically introduced through a cyclization reaction involving an amide and a nitrile group.
Attachment of the pyrrolidine ring: The pyrrolidine ring can be attached through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the pyrrolidine moiety.
Chemical Reactions Analysis
2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild oxidative conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the heteroatoms in the rings.
Coupling reactions: The compound can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex structures.
Scientific Research Applications
2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound has shown potential as a bioactive molecule, with applications in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. The presence of multiple functional groups allows the compound to interact with different targets, making it a versatile tool in biochemical research .
Comparison with Similar Compounds
2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile can be compared with other similar compounds, such as:
Furan derivatives: Compounds containing the furan ring, such as 2-furoic acid, exhibit similar reactivity and biological activity.
Oxazole derivatives: Compounds containing the oxazole ring, such as 2-oxazoline, share similar chemical properties and applications.
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, such as pyrrolidine-2-carboxylic acid, have similar structural features and reactivity.
The uniqueness of this compound lies in the combination of these three functional groups, which imparts a unique set of chemical and biological properties to the compound.
Properties
IUPAC Name |
2-[5-[(4-methylphenoxy)methyl]furan-2-yl]-5-pyrrolidin-1-yl-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-14-4-6-15(7-5-14)24-13-16-8-9-18(25-16)19-22-17(12-21)20(26-19)23-10-2-3-11-23/h4-9H,2-3,10-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQPCCERXUBJZCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=CC=C(O2)C3=NC(=C(O3)N4CCCC4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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